L-Selenocystine

Catalog No.
S542931
CAS No.
29621-88-3
M.F
C6H12N2O4Se2
M. Wt
334.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Selenocystine

CAS Number

29621-88-3

Product Name

L-Selenocystine

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid

Molecular Formula

C6H12N2O4Se2

Molecular Weight

334.11 g/mol

InChI

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1

InChI Key

JULROCUWKLNBSN-IMJSIDKUSA-N

SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

selenocystine, selenocystine, (D)-isomer, selenocystine, (DL)-isomer, selenocystine, (L)-isomer

Canonical SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N

Description

The exact mass of the compound L-Selenocystine is 335.9128 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organoselenium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-Selenocystine is a unique amino acid that incorporates the essential trace element selenium into its structure. Unlike the standard 20 amino acids that make up proteins, L-selenocystine is encoded by a specific UGA codon (normally a stop codon) in the presence of a selenocysteine insertion sequence (SECIS) element in mRNA []. This specific incorporation process allows L-selenocystine to play vital roles in various biological functions, making it an intriguing target for scientific research.

Antioxidant Activity

L-Selenocystine is a key component of selenoproteins, a family of enzymes that contain selenium. These enzymes, including glutathione peroxidases and thioredoxin reductases, play a crucial role in the body's antioxidant defense system []. They help eliminate harmful reactive oxygen species (ROS) that can damage cells and contribute to various diseases. Research suggests that L-selenocystine supplementation may enhance the activity of these selenoproteins, potentially offering protection against oxidative stress-related conditions [, ].

Role in Selenium Deficiency

Selenium deficiency is a global health concern associated with impaired thyroid function, weakened immunity, and increased risk of certain cancers []. L-selenocystine serves as a valuable tool in research investigating the effects of selenium deficiency. Studies utilize L-selenocystine supplementation to assess its ability to restore selenoprotein activity and mitigate the consequences of selenium deficiency []. This research helps us understand the importance of maintaining adequate selenium levels for optimal health.

L-Selenocystine is a naturally occurring compound and a derivative of the amino acid selenocysteine, which incorporates selenium in place of sulfur. It is classified as a diselenide compound, consisting of two selenocysteine units linked by a disulfide bond. This compound plays a crucial role in various biological systems, particularly in the context of selenoproteins, which are proteins that contain selenocysteine residues. L-Selenocystine is notable for its antioxidant properties and its involvement in redox reactions within cells.

L-selenocystine's primary mechanism of action likely involves its role as a precursor to Sec during selenoprotein biosynthesis []. However, recent research suggests it might have additional functions:

  • Redox signaling: The ability of L-selenocystine to be reduced to Sec suggests a potential role in cellular redox signaling pathways, influencing cellular responses to oxidative stress [].
  • Antioxidant/pro-oxidant effects: Studies indicate L-selenocystine might exhibit antioxidant or pro-oxidant effects depending on the cellular context. More research is needed to understand these mechanisms fully [].

Safety and Hazards

  • Selenium toxicity: Excessive selenium intake can be toxic. L-selenocystine, as a concentrated source of selenium, should be handled with care to avoid exceeding safe exposure limits.
  • Irritant: L-selenocystine can potentially irritate the skin, eyes, and respiratory tract. Proper personal protective equipment (PPE) should be worn when handling it.
, primarily involving oxidation and reduction processes. It can undergo:

  • Oxidation: L-Selenocystine can be oxidized to form seleninic acid or other selenium oxides.
  • Reduction: In biological systems, it can be reduced back to selenocysteine, which is essential for the synthesis of selenoproteins.
  • Reactions with Electrophiles: L-Selenocystine can react with electrophiles due to the nucleophilic nature of its selenol groups, leading to the formation of various seleno compounds.

These reactions highlight the compound's reactivity and its potential applications in biochemical contexts.

L-Selenocystine exhibits significant biological activities, particularly as an antioxidant. Its biological roles include:

  • Antioxidant Activity: It scavenges free radicals and protects cells from oxidative stress.
  • Regulation of Redox Balance: It plays a role in maintaining the redox state within cells, influencing cellular signaling pathways.
  • Cytotoxic Effects: Studies have shown that L-Selenocystine can induce cytotoxic effects in certain cancer cell lines, suggesting potential therapeutic applications in oncology .

Several methods have been developed for synthesizing L-Selenocystine:

  • Chemical Synthesis: Traditional synthetic routes involve the oxidation of selenocysteine using oxidizing agents such as hydrogen peroxide.
  • Biochemical Synthesis: Enzymatic pathways can also produce L-Selenocystine from precursor amino acids under specific conditions.
  • Isotope Labeling: Synthetic routes have been explored for creating stable isotope-labeled forms of L-Selenocystine for research purposes .

These methods allow for the production of L-Selenocystine for both research and therapeutic applications.

Research on L-Selenocystine has revealed insights into its interactions with other biomolecules:

  • Protein Interactions: Studies indicate that L-Selenocystine can interact with proteins involved in redox signaling pathways, influencing their activity and stability.
  • Cellular Mechanisms: Interaction studies have shown that it can induce an unfolded protein response and endoplasmic reticulum stress in certain cell types, leading to cytostatic effects .

These interactions underscore its importance in cellular physiology and potential therapeutic applications.

L-Selenocystine is often compared with other selenium-containing compounds. Here are some similar compounds along with their unique characteristics:

CompoundStructureUnique Features
SelenocysteineC3H6NO2SeDirectly incorporated into proteins; reactive selenol group.
SelenomethionineC5H11NO2SeA methylated form of methionine; less reactive than selenocysteine.
SelenodiglutathioneC10H16N2O6SeInvolves glutathione; important for detoxification processes.
SeleniteH2SeO3An inorganic form; used as a selenium supplement but less biologically active than organic forms.

L-Selenocystine is unique due to its dual selenol groups, which enhance its antioxidant capacity compared to other selenium compounds. Its ability to form disulfide bonds also differentiates it from simpler selenium-containing amino acids.

L-Selenocystine, the dimeric oxidized form of selenocysteine, was first identified in the mid-20th century alongside investigations into selenium’s biochemical roles. While selenocysteine itself was discovered in 1974 by Thressa Stadtman during studies of glycine reductase in Clostridium sticklandii, L-selenocystine emerged as a stable derivative critical for understanding selenium’s redox chemistry. Early work by Schwarz and Foltz in 1957 demonstrated selenium’s essentiality in preventing liver necrosis, indirectly highlighting compounds like L-selenocystine as metabolic intermediates.

Structurally, L-selenocystine (C₆H₁₂N₂O₄Se₂) features two selenocysteine residues linked by a diselenide (-Se-Se-) bond. Its characterization was advanced through X-ray crystallography and nuclear magnetic resonance (NMR) studies, revealing a bond length of 2.34 Å for the Se-Se linkage—longer than the 2.08 Å S-S bond in cystine. This structural difference underpins its distinct redox properties compared to sulfur analogs.

Table 1: Key physicochemical properties of L-selenocystine

PropertyValueSource
Molecular formulaC₆H₁₂N₂O₄Se₂
Molecular weight334.09 g/mol
Melting point224.5–229.5°C
pKa (selenol group)5.43
Redox potential (E°')−215 mV (vs. standard hydrogen)

Position in Selenium Biochemistry

L-Selenocystine occupies a niche in selenium metabolism as both a storage form of selenocysteine and a participant in redox cycles. Unlike free selenocysteine, which is highly reactive and prone to oxidation, L-selenocystine’s diselenide bond confers stability, making it a reservoir for selenium in biological systems. It is enzymatically reduced to selenocysteine by thioredoxin reductase and glutathione via thiol-diselenide exchange reactions.

The compound’s redox activity is central to selenoproteins such as glutathione peroxidases (GPx) and thioredoxin reductases (TrxR), which mitigate oxidative stress. For example, in GPx, the selenocysteine residue cycles between selenol (-SeH) and selenenic acid (-SeOH) states, with L-selenocystine serving as an intermediate during enzyme regeneration.

Table 2: Comparative redox properties of cysteine/cystine vs. selenocysteine/selenocystine

PropertyCysteine/CystineSelenocysteine/Selenocystine
Bond energy (X-X)251 kJ/mol (S-S)172 kJ/mol (Se-Se)
Reduction potential−190 mV (cystine)−215 mV (selenocystine)
NucleophilicityModerate (thiolate)High (selenolate)

Relationship to the 21st Proteinogenic Amino Acid Selenocysteine

L-Selenocystine is intrinsically linked to selenocysteine (Sec), the 21st genetically encoded amino acid. Sec is incorporated into selenoproteins via a unique translation mechanism where the UGA stop codon is recoded in the presence of a selenocysteine insertion sequence (SECIS). L-Selenocystine forms when two Sec residues oxidize, a reaction catalyzed by reactive oxygen species (ROS) or enzymatic processes.

The biosynthesis of Sec—and by extension L-selenocystine—involves a conserved pathway:

  • Seryl-tRNA synthesis: Seryl-tRNA synthetase charges tRNA^[Ser]Sec^ with serine.
  • Phosphorylation: O-phosphoseryl-tRNA kinase converts serine to phosphoserine.
  • Selenophosphate incorporation: Selenophosphate synthetase 2 (SPS2) provides activated selenium, enabling phosphoserine conversion to Sec.

Figure 1: Interconversion between selenocysteine and L-selenocystine
$$
\text{2 Sec} \underset{\text{Reduction}}{\overset{\text{Oxidation}}{\rightleftharpoons}} \text{L-Selenocystine} + 2 \text{H}^+ + 2 \text{e}^-
$$

This redox interplay is critical for maintaining cellular homeostasis. For instance, in thioredoxin reductase, the Sec-containing active site cycles between selenol and selenenylsulfide states, with L-selenocystine-like intermediates facilitating electron transfer.

Structural and Functional Insights

Biochemical Synthesis Pathways

L-Selenocystine is synthesized non-enzymatically via air oxidation of selenocysteine or enzymatically through selenocysteine lyase, which decomposes Sec into alanine and selenide. Industrial synthesis routes, such as those described by Johansson et al., involve four-step processes starting from methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropionate.

Role in Protein Engineering

The unique properties of L-selenocystine have enabled biotechnological applications:

  • Isotopic labeling: L-[⁷⁷Se]selenocystine serves as an NMR probe for studying selenoprotein conformations.
  • X-ray crystallography: The heavy selenium atom aids phasing in protein structure determination.
  • Redox sensors: Engineered selenoproteins incorporating L-selenocystine derivatives monitor intracellular oxidative states.

Mass Spectrometric Analysis

Mass spectrometry represents one of the most powerful analytical techniques for the characterization and identification of L-selenocystine in various matrices. The compound exhibits distinctive mass spectrometric properties that enable its reliable detection and quantification in complex biological systems [1] [2].

Fundamental Mass Spectrometric Properties

L-selenocystine possesses a monoisotopic molecular weight of 335.912749 Da with the molecular formula C₆H₁₂N₂O₄Se₂ [3]. In positive ion mode electrospray ionization mass spectrometry, the compound produces a prominent molecular ion peak at m/z 337.15, which serves as the primary identification marker for this selenoamino acid [2] [4]. This mass-to-charge ratio corresponds to the protonated molecular ion [M+H]⁺ and represents the most abundant ion in the mass spectrum under standard analytical conditions.

Fragmentation Patterns and Structural Elucidation

Tandem mass spectrometry studies have revealed characteristic fragmentation pathways for L-selenocystine that provide valuable structural information [5]. The compound undergoes specific fragmentation patterns under collision-induced dissociation conditions, typically employing collision energies between 20-40 eV [6] [7]. These fragmentation studies demonstrate that L-selenocystine produces multiple product ions that can be utilized for structural confirmation and differentiation from related selenium compounds.

The fragmentation behavior is particularly important for distinguishing L-selenocystine from other selenoamino acids such as selenomethionine and selenocysteine derivatives. Mass spectrometric analysis has shown that electrospray ionization in positive mode provides superior sensitivity compared to negative ionization mode, making it the preferred approach for analytical applications [5].

Detection Limits and Analytical Performance

Liquid chromatography coupled with electrospray mass spectrometry (LC-ES-MS) methods have achieved detection limits of 0.99 mg L⁻¹ for L-selenocystine in biological samples [2]. These detection capabilities enable the analysis of selenocystine in various matrices, including water samples, biological fluids, and tissue extracts. The precision of the analytical method has been demonstrated to be better than 5% relative standard deviation, indicating excellent reproducibility for quantitative applications [4].

Chromatographic Separation and Analysis

High-performance liquid chromatography coupled with mass spectrometry has proven highly effective for selenocystine analysis. Separation has been achieved using various chromatographic systems, including C₁₈ columns with gradient elution employing methanol-water mixtures containing acetic acid [2]. The chromatographic conditions typically utilize flow rates of 200 μL min⁻¹ with isocratic separation conditions that provide baseline resolution from other selenium species [2].

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural information about L-selenocystine, particularly through ⁷⁷Se NMR measurements that exploit the magnetic properties of the selenium nuclei [8] [9].

⁷⁷Se Nuclear Magnetic Resonance Characteristics

The ⁷⁷Se nucleus exhibits distinctive chemical shift properties that make it an excellent probe for studying L-selenocystine structure and dynamics. In solution-state NMR studies, L-selenocystine displays a ⁷⁷Se chemical shift of approximately 294 ppm relative to dimethyl selenide reference [10] [11]. However, solid-state ⁷⁷Se NMR measurements reveal a significantly different chemical shift of 238.1 ppm, indicating substantial differences between solution and solid-state conformations [8] [9].

Chemical Shift Tensor Analysis

Comprehensive solid-state ⁷⁷Se NMR studies have provided the first experimental determination of the chemical shift tensor for L-selenocystine [8] [12]. The principal components of the chemical shift tensor have been measured as δ₁₁ = 482.5 ppm, δ₂₂ = 350.5 ppm, and δ₃₃ = -119.0 ppm [8]. These values yield an isotropic chemical shift of 238.1 ppm and a span (Ω) of 601.5 ppm with a skew parameter (κ) of 0.56 [8] [9].

The large span of over 600 ppm indicates significant anisotropy in the selenium chemical shielding, which reflects the electronic environment around the selenium atoms in the diselenide bridge. This anisotropy is consistent with the chemical shift behavior observed in other diselenide-containing compounds [13].

Conformational Sensitivity of ⁷⁷Se Chemical Shifts

Quantum chemical calculations have demonstrated that the ⁷⁷Se chemical shift is extremely sensitive to conformational changes, particularly the C-Se-Se-C dihedral angle [8] [9]. The chemical shift can vary by approximately 600 ppm across the full range of dihedral angles from -180° to +180° [12]. This conformational sensitivity suggests that ⁷⁷Se NMR can serve as a powerful tool for studying protein structures containing selenocystine residues.

Around the minimum energy structure with a C-Se-Se-C dihedral angle of approximately -90°, the energy costs to alter the dihedral angle within the range of -120° to -60° are within only 2.5 kcal/mol [9]. This relatively low energy barrier enables conformational flexibility that could be important in protein environments.

¹H NMR Spectroscopic Features

Proton NMR spectroscopy of L-selenocystine reveals multiple signals corresponding to the various proton environments in the molecule [14] [15]. The compound exhibits characteristic patterns in ¹H NMR spectra that reflect the amino acid backbone structure and the unique selenocystine side chain. Predicted ¹H NMR spectra in deuterium oxide show distinct chemical shift patterns that can be used for structural identification [14].

Temperature Dependence and Dynamic Properties

Variable temperature ⁷⁷Se NMR studies have revealed minimal changes in the chemical shift tensor components over the temperature range of 210-340 K [9]. The isotropic chemical shift shows a small temperature gradient of approximately 0.067 ppm/K, indicating relatively stable conformational properties across physiologically relevant temperatures [8]. This temperature stability suggests that the structural integrity of L-selenocystine is maintained under various thermal conditions.

X-ray Crystallography Data

X-ray crystallography has provided detailed structural information about L-selenocystine, particularly through studies of its dihydrochloride salt form, which represents the first small molecule crystal structure of this biologically important selenium compound [16] [17].

Crystal Structure Determination

The crystal structure of seleno-L-cystine dihydrochloride has been determined at high resolution, revealing important structural features of the diselenide bridge and molecular packing [16] [18]. The compound crystallizes in the monoclinic crystal system with space group C2 [16]. The unit cell parameters have been precisely determined as: a = 18.8045(16) Å, b = 5.2529(4) Å, c = 7.2719(6) Å, with β = 102.219(1)° [16] [17].

Molecular Geometry and Bond Parameters

The crystal structure reveals that the Se-Se bond length in L-selenocystine ranges from 2.32 to 2.33 Å [8] [16], which is consistent with typical diselenide bond lengths observed in the Cambridge Structural Database with a mean of 2.36 Å and median of 2.34 Å [9]. This bond length is characteristic of selenium-selenium single bonds and confirms the dimeric nature of the compound formed through oxidation of two selenocysteine residues.

The diselenide bridge adopts a helical conformation characterized by having gauche C-C-Se-Se, C-Se-Se-C, and Se-Se-C-C torsion angles of the same sign, typically between -81° and -89° [16] [17]. This helical arrangement is similar to that observed in the corresponding sulfur analogue, L-cystine dihydrochloride, indicating structural conservation between selenium and sulfur-containing amino acid dimers.

Crystal Packing and Intermolecular Interactions

The crystal packing reveals molecules stacked along the 5.2529(4) Å monoclinic axis [16]. The structure is isotypic with L-cystine dihydrochloride, meaning both compounds adopt essentially identical crystal packing arrangements despite the replacement of sulfur with selenium [17] [18]. This isotypism demonstrates the structural similarity between selenocystine and cystine while highlighting the larger atomic radius of selenium compared to sulfur.

Strong hydrogen bonding interactions dominate the crystal structure, with all N-H and O-H donors forming hydrogen bonds with chloride anions as acceptors [16]. The geometric parameters of these hydrogen bonds are nearly identical to those observed in the sulfur analogue, indicating that the selenium substitution does not significantly perturb the hydrogen bonding network.

Density and Physical Properties

The crystal density of seleno-L-cystine dihydrochloride is 1.925 Mg m⁻³ [16], which is higher than that of the corresponding sulfur compound due to the greater atomic mass of selenium. The crystals diffract X-rays to a resolution of approximately 3.2 Å for the dihydrochloride salt [16], providing sufficient detail for accurate structural determination.

Structural Comparison with Protein Environments

The crystal structure provides valuable reference data for understanding selenocystine residues in protein environments. The diselenide bridge geometry observed in the crystal structure serves as a benchmark for computational studies of selenocystine-containing proteins [19] [20]. However, the solid-state conformation may differ from that adopted in protein environments due to different intermolecular interactions and steric constraints.

Identification Methods for L-Selenocystine in Biological Systems

The detection and quantification of L-selenocystine in biological matrices requires sophisticated analytical approaches due to its low concentrations, chemical instability, and the complexity of biological samples [21] [22].

High-Performance Liquid Chromatography Coupled with Inductively Coupled Plasma Mass Spectrometry

HPLC-ICP-MS represents one of the most sensitive and selective methods for selenocystine determination in biological systems [4] [23]. This technique combines the separation power of liquid chromatography with the element-specific detection capabilities of inductively coupled plasma mass spectrometry. Detection limits as low as 2.0 μg L⁻¹ have been achieved for selenocystine in water samples, with precision better than 5% relative standard deviation [4] [23].

The method typically employs a Spherisorb 5 ODS-AMINO column with a concentration gradient from 3.5 to 7.0 mmol L⁻¹ phosphate buffer at pH 6.0 as the mobile phase [4]. Flow rates of 1.0 mL min⁻¹ provide optimal separation of selenocystine from other selenium species including selenomethionine, selenite, and selenate [23].

Capillary High-Performance Liquid Chromatography with ICP-MS Detection

Advanced capillary HPLC-ICP-MS methods have achieved remarkable sensitivity for selenoamino acid determination in human serum [22]. Using species-specific isotope dilution analysis principles, detection limits as low as 0.5 ng g⁻¹ have been reported for selenocystine in biological matrices [22]. This approach requires derivatization of selenocysteine residues with iodoacetamide to prevent degradation during sample processing.

The method involves enzymatic digestion with lipase and protease mixtures, followed by size exclusion liquid chromatography for selenoamino acid isolation [22]. Isotope-specific determination of ⁷⁷Se and ⁸⁰Se enables accurate quantification through isotope dilution methodology, providing excellent precision with less than 5% relative standard deviation [22].

Fluorescent Probe Detection Methods

Novel fluorescent probe technologies have emerged as powerful tools for selenocystine detection in living biological systems [21] [24]. The Sel-green fluorescent probe demonstrates remarkable selectivity for selenols and can discriminate selenocystine from other biological species, particularly thiols, under physiological conditions [21]. This probe achieves detection limits as low as 62 nM with a wide linear range from 0.2 to 80 μM [24].

The probe features a large Stokes shift of 146 nm and provides rapid, highly selective detection with obvious colorimetric and near-infrared fluorescent responses [24]. This technology enables real-time monitoring of selenocystine in living cells, providing insights into cellular selenium metabolism and selenoprotein function [21].

Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry

UPLC-MS/MS methods have been developed for quantification of selenocystine in complex biological matrices such as human breast milk [25]. These methods utilize acetonitrile precipitation for sample pretreatment and enzyme hydrolysis for the analysis of both free and protein-bound selenium species [25]. The technique employs multiple reaction monitoring of precursor-product ion transitions at m/z 337.0 → 248.0 for selenocystine quantification [25].

Chiral Separation Methods

Enantiomeric separation of selenoamino acids, including selenocystine, has been achieved using chiral crown ether stationary phases [26]. These methods enable the distinction between D and L forms of selenocystine with detection limits ranging from 34.5 to 47.1 ng using ultraviolet detection [26]. When coupled with ICP-MS detection, sensitivity improvements of 40-400 fold are achieved, making this approach suitable for trace analysis in dietary supplements and biological samples [26].

Sample Preparation and Stability Considerations

Critical to all identification methods is proper sample preparation that prevents selenocystine degradation [27] [28]. Carboxymethylation of amino acid residues using iodoacetamide is essential to prevent losses due to selenium compound degradation during sample processing [27]. Protein extraction often requires denaturation with urea to ensure complete recovery of selenocystine from biological matrices [27].

The instability of selenocystine in biological samples necessitates careful handling under controlled conditions. Size-exclusion liquid chromatography followed by ion-pairing reversed-phase HPLC-ICP-MS provides reliable separation and quantification when combined with appropriate stabilization procedures [27] [28].

Method Validation and Quality Control

Successful implementation of selenocystine identification methods requires rigorous validation procedures including assessment of accuracy, precision, linearity, and matrix effects [29] [22]. Isotope dilution techniques using ⁷⁷Se-labeled standards provide the highest accuracy for quantitative determinations [22]. Method validation through mass balance calculations comparing amino acid-incorporated selenium versus total selenium content ensures analytical reliability [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

335.91275 g/mol

Monoisotopic Mass

335.91275 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

261B157KR8
493154PTZ7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

29621-88-3

Wikipedia

L-selenocystine

Dates

Last modified: 08-15-2023
1: Uehara W, Yoshida S, Emaya Y, Fuchigami T, Haratake M, Nakayama M. Selenoprotein L-inspired nano-vesicular peroxidase mimics based on amphiphilic diselenides. Colloids Surf B Biointerfaces. 2018 Feb 1;162:172-178. doi: 10.1016/j.colsurfb.2017.11.063. Epub 2017 Nov 26. PubMed PMID: 29190468.
2: Puy-Llovera J, Pérez-Ràfols C, Serrano N, Díaz-Cruz JM, Ariño C, Esteban M. Selenocystine modified screen-printed electrode as an alternative sensor for the voltammetric determination of metal ions. Talanta. 2017 Dec 1;175:501-506. doi: 10.1016/j.talanta.2017.07.089. Epub 2017 Jul 29. PubMed PMID: 28842024.
3: Yang Z, Lu L, Kiely CJ, Berger BW, McIntosh S. Single Enzyme Direct Biomineralization of CdSe and CdSe-CdS Core-Shell Quantum Dots. ACS Appl Mater Interfaces. 2017 Apr 19;9(15):13430-13439. doi: 10.1021/acsami.7b00133. Epub 2017 Apr 5. PubMed PMID: 28358193.
4: Ono K, Jung M, Zhang T, Tsutsuki H, Sezaki H, Ihara H, Wei FY, Tomizawa K, Akaike T, Sawa T. Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Free Radic Biol Med. 2017 May;106:69-79. doi: 10.1016/j.freeradbiomed.2017.02.023. Epub 2017 Feb 9. PubMed PMID: 28189853.
5: Fan Y, Pan X, Wang K, Wu S, Han H, Yang P, Luo R, Wang H, Huang N, Tan W, Weng Y. Influence of chirality on catalytic generation of nitric oxide and platelet behavior on selenocystine immobilized TiO2 films. Colloids Surf B Biointerfaces. 2016 Sep 1;145:122-129. doi: 10.1016/j.colsurfb.2016.04.043. Epub 2016 Apr 26. PubMed PMID: 27153116; PubMed Central PMCID: PMC4947556.
6: Humann-Ziehank E, Ganter M, Michalke B. Selenium speciation in paired serum and cerebrospinal fluid samples of sheep. J Trace Elem Med Biol. 2016 Jan;33:14-20. doi: 10.1016/j.jtemb.2015.07.010. Epub 2015 Aug 1. PubMed PMID: 26653738.
7: Struppe J, Zhang Y, Rozovsky S. (77)Se chemical shift tensor of L-selenocystine: experimental NMR measurements and quantum chemical investigations of structural effects. J Phys Chem B. 2015 Mar 5;119(9):3643-50. doi: 10.1021/jp510857s. Epub 2015 Feb 18. PubMed PMID: 25654666; PubMed Central PMCID: PMC4581879.
8: Deutch CE, Spahija I, Wagner CE. Susceptibility of Escherichia coli to the toxic L-proline analogue L-selenaproline is dependent on two L-cystine transport systems. J Appl Microbiol. 2014 Nov;117(5):1487-99. doi: 10.1111/jam.12623. Epub 2014 Sep 13. PubMed PMID: 25139244.
9: Hladun KR, Kaftanoglu O, Parker DR, Tran KD, Trumble JT. Effects of selenium on development, survival, and accumulation in the honeybee (Apis mellifera L.). Environ Toxicol Chem. 2013 Nov;32(11):2584-92. doi: 10.1002/etc.2357. Epub 2013 Oct 3. PubMed PMID: 24115124.
10: Zembrzuska J, Matusiewicz H, Polkowska-Motrenko H, Chajduk E. Simultaneous quantitation and identification of organic and inorganic selenium in diet supplements by liquid chromatography with tandem mass spectrometry. Food Chem. 2014 Jan 1;142:178-87. doi: 10.1016/j.foodchem.2013.05.004. Epub 2013 May 16. PubMed PMID: 24001829.
11: Franz ED, Wiramanaden CI, Gallego-Gallegos M, Tse JJ, Phibbs J, Janz DM, Pickering IJ, Liber K. An in situ assessment of selenium bioaccumulation from water-, sediment-, and dietary-exposure pathways using caged Chironomus dilutus larvae. Environ Toxicol Chem. 2013 Dec;32(12):2836-48. doi: 10.1002/etc.2382. PubMed PMID: 23996699.
12: Freeman JL, Marcus MA, Fakra SC, Devonshire J, McGrath SP, Quinn CF, Pilon-Smits EA. Selenium hyperaccumulator plants Stanleya pinnata and Astragalus bisulcatus are colonized by Se-resistant, Se-excluding wasp and beetle seed herbivores. PLoS One. 2012;7(12):e50516. doi: 10.1371/journal.pone.0050516. Epub 2012 Dec 3. PubMed PMID: 23226523; PubMed Central PMCID: PMC3513300.
13: Suzuki T, Sturgeon RE, Zheng C, Hioki A, Nakazato T, Tao H. Influence of speciation on the response from selenium to UV-photochemical vapor generation. Anal Sci. 2012;28(8):807-11. PubMed PMID: 22878637.
14: Tabei Y, Era M, Ogawa A, Ninomiya J, Kawano T, Morita H. Selenium cannot substitute for sulfur in cell density-independent bioluminescence in Vibrio fischeri. J Basic Microbiol. 2013 Feb;53(2):175-80. doi: 10.1002/jobm.201100578. Epub 2012 Jun 26. PubMed PMID: 22733648.
15: Huang SS, Strathe AB, Wang WF, Deng DF, Fadel JG, Hung SS. Selenocompounds in juvenile white sturgeon: evaluating blood, tissue, and urine selenium concentrations after a single oral dose. Aquat Toxicol. 2012 Mar;109:158-65. doi: 10.1016/j.aquatox.2011.12.009. Epub 2011 Dec 16. PubMed PMID: 22226619.
16: Huang SS, Strathe AB, Hung SS, Boston RC, Fadel JG. Selenocompounds in juvenile white sturgeon: estimating absorption, disposition, and elimination of selenium using Bayesian hierarchical modeling. Aquat Toxicol. 2012 Mar;109:150-7. doi: 10.1016/j.aquatox.2011.11.005. Epub 2011 Nov 22. PubMed PMID: 22172476.
17: Bulut H, Moniot S, Licht A, Scheffel F, Gathmann S, Saenger W, Schneider E. Crystal structures of two solute receptors for L-cystine and L-cysteine, respectively, of the human pathogen Neisseria gonorrhoeae. J Mol Biol. 2012 Jan 20;415(3):560-72. doi: 10.1016/j.jmb.2011.11.030. Epub 2011 Nov 23. PubMed PMID: 22138345.
18: Franz ED, Wiramanaden CI, Janz DM, Pickering IJ, Liber K. Selenium bioaccumulation and speciation in Chironomus dilutus exposed to water-borne selenate, selenite, or seleno-DL-methionine. Environ Toxicol Chem. 2011 Oct;30(10):2292-9. doi: 10.1002/etc.624. Epub 2011 Aug 12. PubMed PMID: 21766323.
19: Mechora S, Cuderman P, Stibilj V, Germ M. Distribution of Se and its species in Myriophyllum spicatum and Ceratophyllum demersum growing in water containing Se (VI). Chemosphere. 2011 Sep;84(11):1636-41. doi: 10.1016/j.chemosphere.2011.05.024. Epub 2011 Jun 23. PubMed PMID: 21703659.
20: Wang B, Xie L, Lin Y, Yan Z, Wang L. [Determination of selenium species in food by high performance liquid chromatography with inductively coupled plasma mass spectrometry]. Se Pu. 2011 Mar;29(3):223-7. Chinese. PubMed PMID: 21657051.

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